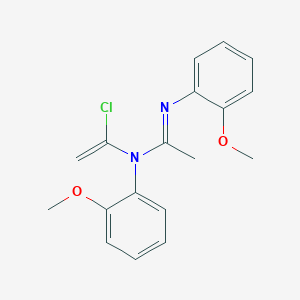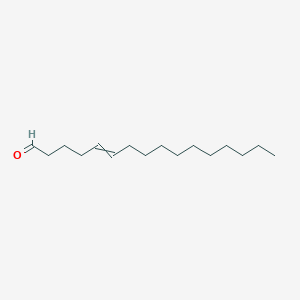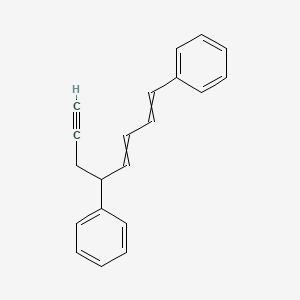
1,1'-(Octa-1,3-dien-7-yne-1,5-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Octa-1,3-dien-7-yne-1,5-diyl)dibenzene is an organic compound characterized by its unique structure, which includes both double and triple bonds. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Octa-1,3-dien-7-yne-1,5-diyl)dibenzene typically involves the coupling of benzene derivatives with octa-1,3-dien-7-yne-1,5-diyl intermediates. The reaction conditions often require the use of catalysts such as palladium or nickel to facilitate the coupling process. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Octa-1,3-dien-7-yne-1,5-diyl)dibenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double and triple bonds into single bonds, leading to saturated derivatives.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce fully saturated hydrocarbons.
Scientific Research Applications
1,1’-(Octa-1,3-dien-7-yne-1,5-diyl)dibenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism by which 1,1’-(Octa-1,3-dien-7-yne-1,5-diyl)dibenzene exerts its effects involves its ability to participate in various chemical reactions due to its reactive double and triple bonds. These bonds can interact with molecular targets such as enzymes or receptors, leading to changes in their activity or function. The pathways involved may include oxidative stress, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Octa-5,7-diene-1,3-diyne: Similar structure but with different positioning of double and triple bonds.
Cycloocta-1,3-dien-6-yne: Contains a cyclic structure with similar reactive sites.
1,5,7-Octatrien-3-ol, 3,7-dimethyl-: Another compound with multiple double bonds and potential reactivity.
Uniqueness
1,1’-(Octa-1,3-dien-7-yne-1,5-diyl)dibenzene is unique due to its specific arrangement of double and triple bonds, which imparts distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
87639-18-7 |
|---|---|
Molecular Formula |
C20H18 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
5-phenylocta-1,3-dien-7-ynylbenzene |
InChI |
InChI=1S/C20H18/c1-2-11-19(20-15-7-4-8-16-20)17-10-9-14-18-12-5-3-6-13-18/h1,3-10,12-17,19H,11H2 |
InChI Key |
QPLGWFNQUFTRAL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCC(C=CC=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


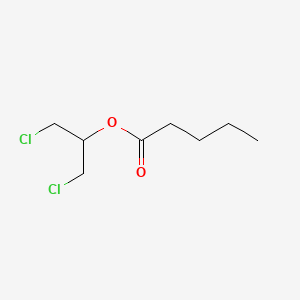
![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14384891.png)

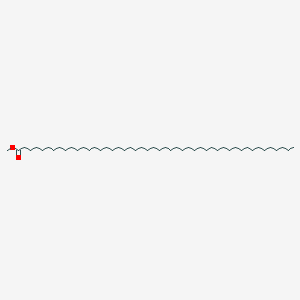

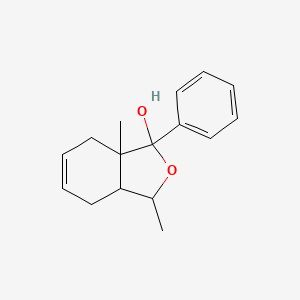
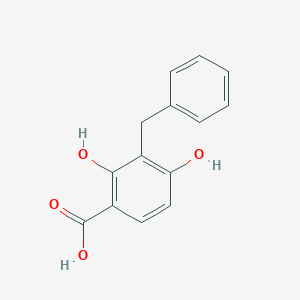
![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)ethan-1-one](/img/structure/B14384932.png)

![2-[(2,6-Dimethylocta-2,6-dien-4-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14384957.png)

![N-[2-(2,5-Dimethoxyphenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea](/img/structure/B14384972.png)
